The compound 4-methylbenzenesulfonic acid; 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide; hydrate, also known as (R)-Niraparib Tosylate, is a chemical entity with significant implications in pharmaceutical research. This compound is primarily recognized for its role in the treatment of various cancers, particularly ovarian cancer, by acting as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms.
This compound falls under the category of small molecule inhibitors and is classified as a PARP inhibitor. Its structure combines elements typical of sulfonic acids and carboxamides, contributing to its biological activity.
The synthesis of 4-methylbenzenesulfonic acid; 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide; hydrate involves multiple steps that typically include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and purity of the synthesis.
The molecular formula for 4-methylbenzenesulfonic acid; 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide; hydrate is . The structure features an indazole ring system linked to a piperidine moiety and a sulfonic acid group, which contributes to its solubility and interaction with biological targets.
NC(C1=CC=CC2=CN(C3=CC=C(C=C3)[C@H]4CCCNC4)N=C21)=O.CC5=CC=C(C=C5)S(=O)(O)=O
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-/m0./s1
The compound can participate in various chemical reactions typical for amides and sulfonic acids:
These reactions are significant in developing derivatives or analogs that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 4-methylbenzenesulfonic acid; 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide; hydrate primarily involves the inhibition of PARP enzymes. By inhibiting these enzymes:
Research indicates that Niraparib exhibits high potency against PARP enzymes with IC50 values in the nanomolar range.
The primary application of 4-methylbenzenesulfonic acid; 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide; hydrate lies within oncology:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4